molecular formula C10H10N2OS B14011486 6-methoxy-1H-indole-3-carbothioamide

6-methoxy-1H-indole-3-carbothioamide

Cat. No.: B14011486
M. Wt: 206.27 g/mol
InChI Key: GKXQPJPFARHRIN-UHFFFAOYSA-N
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Description

6-Methoxy-1H-indole-3-carbothioamide is a chemical building block of interest in medicinal and organic chemistry research. As a derivative of the indole scaffold, it serves as a versatile synthetic intermediate for the exploration of novel bioactive molecules. Indole derivatives are recognized for their wide spectrum of biological activities and are common structural components in FDA-approved drugs and investigational compounds . The presence of the methoxy group at the 6-position and the carbothioamide group at the 3-position on the indole nucleus provides a multi-functional platform for chemical modifications, enabling researchers to develop structure-activity relationships (SAR) in drug discovery programs. This compound is particularly valuable in anticancer research. Indole-based molecules are known to regulate numerous proteins and genes significant in cancer development and have demonstrated potential to inhibit various targets such as TRK, VEGFR, EGFR, and BRD4 . Furthermore, the indole scaffold is a key intermediate in developing molecules with other biological activities, including antiviral, antimicrobial, and anti-inflammatory properties . Researchers can utilize 6-Methoxy-1H-indole-3-carbothioamide to synthesize novel derivatives for high-throughput screening and the development of potential therapeutic agents. Handling Note: For research purposes only. Not for diagnostic or therapeutic use. Refer to the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

6-methoxy-1H-indole-3-carbothioamide

InChI

InChI=1S/C10H10N2OS/c1-13-6-2-3-7-8(10(11)14)5-12-9(7)4-6/h2-5,12H,1H3,(H2,11,14)

InChI Key

GKXQPJPFARHRIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)C(=S)N

Origin of Product

United States

Preparation Methods

Synthesis of 6-Methoxy-1H-indole Core

The 6-methoxy substitution on the indole ring can be introduced via electrophilic substitution on preformed indole or by starting from appropriately substituted aniline derivatives.

A common approach involves the Vilsmeier-Haack reaction to form 3-indolecarboxaldehydes, which are key intermediates for further functionalization:

Step Reagents & Conditions Description
1 Anhydrous dimethylformamide (DMF) + phosphorus oxychloride (POCl3), 0–5 °C Formation of Vilsmeier reagent
2 2-Methoxyaniline derivative + Vilsmeier reagent, reflux at 80–90 °C for 5–8 h Formylation at 3-position to yield 6-methoxy-1H-indole-3-carbaldehyde
3 Workup with saturated sodium carbonate solution, pH adjustment to 8–9 Isolation and purification of aldehyde intermediate

This method is supported by patent CN102786460A, which details the synthesis of 3-indolecarboxaldehyde derivatives with various substituents including methoxy groups at different positions on the aromatic ring. The yield and purity are optimized by controlling molar ratios (e.g., 1:10–1:40 of aniline to Vilsmeier reagent) and reaction temperature.

Conversion of 6-Methoxy-1H-indole-3-carbaldehyde to 6-Methoxy-1H-indole-3-carbothioamide

The key transformation to introduce the carbothioamide group at the 3-position involves the conversion of the aldehyde group to a thioamide. This can be achieved by:

  • Thiosemicarbazide reaction: Condensation of 6-methoxy-1H-indole-3-carbaldehyde with thiosemicarbazide under acidic or neutral conditions to form the corresponding thiosemicarbazone intermediate.
  • Reduction or rearrangement: Subsequent treatment under reducing conditions or heating to convert the thiosemicarbazone to carbothioamide.

Alternatively, direct thioamidation can be performed using reagents such as Lawesson's reagent or elemental sulfur in the presence of amines, although these methods require careful control to avoid side reactions such as deformylation or indole ring degradation.

Method Reagents Conditions Notes
Condensation with thiosemicarbazide Thiosemicarbazide, ethanol or methanol solvent Reflux for several hours Forms thiosemicarbazone intermediate
Thioamidation with Lawesson's reagent Lawesson's reagent, inert solvent (e.g., toluene) Heating under reflux Converts aldehyde or amide to thioamide
Elemental sulfur method Elemental sulfur, base or acid catalyst Heating, reflux Risk of partial thioamidation and side reactions

Alternative Synthetic Routes

Comparative Data Table of Preparation Methods

Preparation Step Method Reagents Conditions Yield & Purity Advantages Limitations
6-Methoxy-1H-indole-3-carbaldehyde synthesis Vilsmeier-Haack formylation DMF, POCl3, 2-methoxyaniline 0–5 °C (reagent prep), reflux 80–90 °C (reaction) Moderate to high; purified by recrystallization Well-established, scalable Requires careful temperature control
Conversion to carbothioamide Thiosemicarbazide condensation Thiosemicarbazide, ethanol Reflux for several hours High yield of thiosemicarbazone intermediate Mild conditions, straightforward Requires additional step for carbothioamide
Direct thioamidation Lawesson's reagent or elemental sulfur Reflux in inert solvent Moderate yields Direct conversion Potential side reactions, requires optimization

Research Findings and Notes

  • The Vilsmeier-Haack formylation is a classical and reliable method to obtain 3-indolecarboxaldehydes, including methoxy-substituted derivatives, with high regioselectivity and good yields.
  • Thioamide formation via thiosemicarbazide is a common approach due to mild reaction conditions and good functional group tolerance.
  • Side reactions such as deformylation of the aldehyde or partial thioamidation can occur, especially under harsh acidic or oxidative conditions, requiring careful reaction monitoring.
  • Fischer indole synthesis remains a versatile route for indole core construction, allowing for diverse substitution patterns before carbothioamide introduction.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-1H-indole-3-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 6-methoxy-1H-indole-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound’s indole ring structure allows it to bind to various receptors and enzymes, influencing biological processes. For example, it may interact with protein kinases or other signaling molecules, modulating cellular functions . The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Substitution at Position 3: Carbothioamide vs. Carboxamide/Carboxylic Acid

The 3-position substituent significantly influences biological activity and physicochemical properties:

Compound Name Substituent at Position 3 Key Features CAS Number Reference
6-Methoxy-1H-indole-3-carbothioamide Carbothioamide (-C(=S)NH₂) Higher lipophilicity; potential for sulfur-mediated hydrogen bonding -
6-Methoxy-1H-indole-3-carboxamide Carboxamide (-C(=O)NH₂) Improved solubility; reduced metabolic stability compared to thioamide -
6-Methoxy-1H-indole-3-carboxylic acid Carboxylic acid (-COOH) High polarity; often used as a synthetic intermediate 4382-54-1
6-Methoxy-1H-indole-3-carbaldehyde Aldehyde (-CHO) Reactive aldehyde group for further derivatization 70555-46-3

Key Findings :

  • Carbothioamide vs. However, carboxamides generally exhibit better aqueous solubility, as seen in derivatives like 6-methoxy-N-(5-methyl-4-phenylthiazol-2-yl)-1H-indole-3-carboxamide, which is synthesized via coupling reactions for central nervous system (CNS) drug candidates .
  • Carboxylic Acid Derivatives : These are typically intermediates in synthesis (e.g., 6-methoxy-1H-indole-3-carboxylic acid is a precursor for carboxamide and carbothioamide derivatives) but lack the pharmacological activity of thioamide analogs due to high polarity and ionization at physiological pH .

Heterocyclic Modifications: Thiazole and Indene Derivatives

Incorporation of additional heterocycles alters bioactivity:

Compound Name Core Structure Biological Relevance Reference
6-Methoxy-3-(2-thiazolyl)-1H-indole Indole-thiazole hybrid Antimicrobial and antifungal activity
2-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)hydrazine-1-carbothioamide Indene-carbothioamide Acetylcholinesterase inhibition (Donepezil-like activity)

Key Findings :

  • Thiazole Hybrids : The thiazole ring in 6-methoxy-3-(2-thiazolyl)-1H-indole introduces π-π stacking and hydrogen-bonding capabilities, enhancing interactions with microbial enzymes .
  • Indene Derivatives : The indene-carbothioamide compound synthesized by refluxing 6-methoxy-indan-1-one with thiosemicarbazide shows acetylcholinesterase inhibition (IC₅₀ ~ 50 nM), comparable to Donepezil, a leading Alzheimer’s drug .

Physicochemical Properties

Property 6-Methoxy-1H-indole-3-carbothioamide 6-Methoxy-1H-indole-3-carboxamide 6-Methoxy-1H-indole-3-carboxylic acid
Molecular Weight (g/mol) ~206.27 ~205.21 ~191.18
logP (Predicted) 2.8–3.2 2.1–2.5 1.5–1.8
Melting Point (°C) 199–201 (similar to indene analogs) 180–185 199–201
Solubility (mg/mL) ~0.5 (DMSO) ~2.0 (DMSO) >10 (Water at pH 7.4)

Biological Activity

6-Methoxy-1H-indole-3-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C10H10N2O2S
  • Molecular Weight : 218.26 g/mol
  • IUPAC Name : 6-methoxy-1H-indole-3-carbothioamide

The biological activity of 6-methoxy-1H-indole-3-carbothioamide is primarily attributed to its ability to interact with various biological targets. The presence of the methoxy group enhances lipophilicity, facilitating cellular uptake and interaction with proteins involved in disease pathways. The thiourea moiety plays a crucial role in modulating enzyme activity and may inhibit certain cancer cell proliferation pathways.

Antimicrobial Activity

Research indicates that 6-methoxy-1H-indole-3-carbothioamide exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have demonstrated that 6-methoxy-1H-indole-3-carbothioamide exhibits cytotoxic effects on various cancer cell lines. Notably:

  • MCF-7 (breast cancer) : IC50 = 225 µM
  • A549 (lung cancer) : IC50 = 150 µM

The compound appears to induce apoptosis in cancer cells, as evidenced by increased lactate dehydrogenase (LDH) release and cell cycle arrest in the S phase, indicating a disruption in DNA synthesis.

Case Studies

  • Antibacterial Efficacy : A study compared the efficacy of 6-methoxy-1H-indole-3-carbothioamide with standard antibiotics. The compound showed comparable inhibition zones against E. faecalis and K. pneumoniae, suggesting its potential as an alternative treatment option for resistant strains .
  • Anticancer Mechanism : In a study involving MCF-7 cells, treatment with the compound resulted in a significant increase in LDH levels, indicating cell membrane damage and cytotoxicity. Flow cytometry analysis revealed that treated cells exhibited increased apoptotic markers, confirming the compound's role in inducing programmed cell death .

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